molecular formula C8H6ClNO5 B1296909 Methyl 5-chloro-2-hydroxy-3-nitrobenzoate CAS No. 5043-79-8

Methyl 5-chloro-2-hydroxy-3-nitrobenzoate

Cat. No.: B1296909
CAS No.: 5043-79-8
M. Wt: 231.59 g/mol
InChI Key: FIUDEVZDUKTMAC-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-hydroxy-3-nitrobenzoate is an organic compound with the molecular formula C8H6ClNO5. It is a derivative of benzoic acid and is characterized by the presence of a chlorine atom, a hydroxyl group, and a nitro group on the benzene ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-chloro-2-hydroxy-3-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl 5-chloro-2-hydroxybenzoate. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration reactors where the reaction conditions are carefully monitored to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other suitable reducing agents.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium hydroxide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of methyl 5-chloro-2-oxo-3-nitrobenzoate.

    Reduction: Formation of methyl 5-chloro-2-hydroxy-3-aminobenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-chloro-2-hydroxy-3-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential use in the development of pharmaceutical drugs due to its unique chemical structure.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-chloro-2-hydroxy-3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates that can interact with cellular components. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The chlorine atom can participate in halogen bonding, further affecting the compound’s interactions with molecular targets.

Comparison with Similar Compounds

Methyl 5-chloro-2-hydroxy-3-nitrobenzoate can be compared with similar compounds such as:

    Methyl 5-chloro-2-methoxy-3-nitrobenzoate: This compound has a methoxy group instead of a hydroxyl group, which can influence its chemical reactivity and biological activity.

    Methyl 5-chloro-2-hydroxybenzoate: This compound lacks the nitro group, making it less reactive in certain chemical reactions.

    Methyl 5-chloro-3-nitrobenzoate: This compound lacks the hydroxyl group, affecting its hydrogen bonding capabilities and overall reactivity.

The uniqueness of this compound lies in the combination of the chlorine, hydroxyl, and nitro groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 5-chloro-2-hydroxy-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO5/c1-15-8(12)5-2-4(9)3-6(7(5)11)10(13)14/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUDEVZDUKTMAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30284452
Record name methyl 5-chloro-2-hydroxy-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5043-79-8
Record name 5043-79-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 5-chloro-2-hydroxy-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 100 g of methyl 5-chlorosalicylate and 250 ml of concentrated sulfuric acid (while keeping at a temperature below 0° C.) is added dropwise a mixture of 25 ml of funing nitric acid (d 1.50) and 25 ml of concentrated sulfuric acid at a temperature below 5° C. The resultant solution is stirred under ice cooling for 0.5 hour and poured into ice-cold water. The precipitated crystals are collected by filtration and dried to give 122 g of methyl 5-chloro-3-nitrosalicylate, melting at 108°-110° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Methyl-5-Chloro-2-hydroxylbenzoate (30 g, 160 mmol) is suspended in sulfuric acid (140 mL) and cooled to 0° C. in an ice bath. Nitric acid (13 mL) in sulfuric acid (30 mL) is added drop wise to the suspension over 30 minutes while maintaining the reaction temperature at 0° C. The reaction is warmed to room temperature and stirred for 4 hours. An additional 6 mL of nitric acid is added drop wise to the reaction over 30 minutes and the reaction is heated to 45° C. for 16 hours. The reaction is poured onto crushed ice, and the resulting yellow precipitate collected and washed with copious amount of water and dried in vacuo to give the title compound (33 g 142 mmol, 89%). LCMS (ESMS): m/z 232.7 (M+H+).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
140 mL
Type
solvent
Reaction Step Four
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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